

Comparative study of Glimepiride's effects on cognitive function

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Glimepiride and Cognitive Function: A Comparative Analysis

An in-depth examination of **Glimepiride**'s neurological effects in comparison to other antidiabetic agents, supported by clinical and preclinical data.

Glimepiride, a third-generation sulfonylurea, has demonstrated potential neuroprotective effects beyond its primary function of glycemic control in type 2 diabetes. This guide provides a comparative analysis of **Glimepiride**'s impact on cognitive function, drawing on data from clinical trials and preclinical studies, and setting its performance in context with other antidiabetic medications.

Comparative Efficacy on Cognitive Outcomes

Clinical studies have sought to elucidate the specific effects of **Glimepiride** on cognitive performance, often in comparison to other classes of antidiabetic drugs. A significant large-scale study, the CAROLINA-COGNITION trial, provided a head-to-head comparison with the DPP-4 inhibitor linagliptin.

Over a median of 6.1 years, the CAROLINA-COGNITION study found no significant difference in the risk of accelerated cognitive decline between patients treated with linagliptin and those treated with **glimepiride**.^{[1][2]} The primary cognitive outcome, a composite measure of attention and executive functioning, occurred in 27.8% of participants on linagliptin versus

27.6% on **glimepiride**.^{[1][2]} Similarly, another study, CARMELINA, which compared linagliptin to a placebo in patients with cardiorenal disease, also found no significant impact on cognitive decline over 2.5 years.^[3]

In contrast, a network meta-analysis of 27 studies suggested that sulfonylureas, as a class, were associated with an increased risk of dementia, while other agents like SGLT-2 inhibitors, GLP-1 receptor agonists, and thiazolidinediones were associated with a decreased risk.^[4] However, it is important to note that preclinical evidence suggests **Glimepiride** may have neuroprotective properties not shared by all sulfonylureas.^[5] For instance, **Glimepiride** has been shown to reduce amyloid- β production and protect neurons from amyloid- β -induced synapse damage.^{[5][6][7]}

A comparative study with metformin found that while both drugs have mechanisms to potentially improve cognitive function, **glimepiride** was suggested to be more effective in increasing Brain-Derived Neurotrophic Factor (BDNF) levels, a key molecule involved in cognitive health.^{[8][9]}

Feature	Glimepiride	Linagliptin	Metformin	Thiazolidinedi ones (TZDs)
Cognitive Decline Risk (CAROLINA- COGNITION)	No significant difference	No significant difference	Not directly compared	Not directly compared
Dementia Risk (Network Meta- analysis)	Increased risk (as a class)[4]	Decreased risk[4]	Not significantly associated[10]	Decreased risk[4][10][11]
BDNF Levels	Significantly increased[8][9]	Not reported	Increased, but less than Glimepiride[8][9]	Not reported
Neuroprotective Mechanism	Reduces A β production, protects synapses, activates PPAR γ [5][6][12]	Potential neuroprotection via GLP-1 pathways[13]	Reduces dementia risk in some studies[5]	Decreases A β levels and senile plaques via PPAR γ activation[12]

Mechanistic Insights: Signaling Pathways

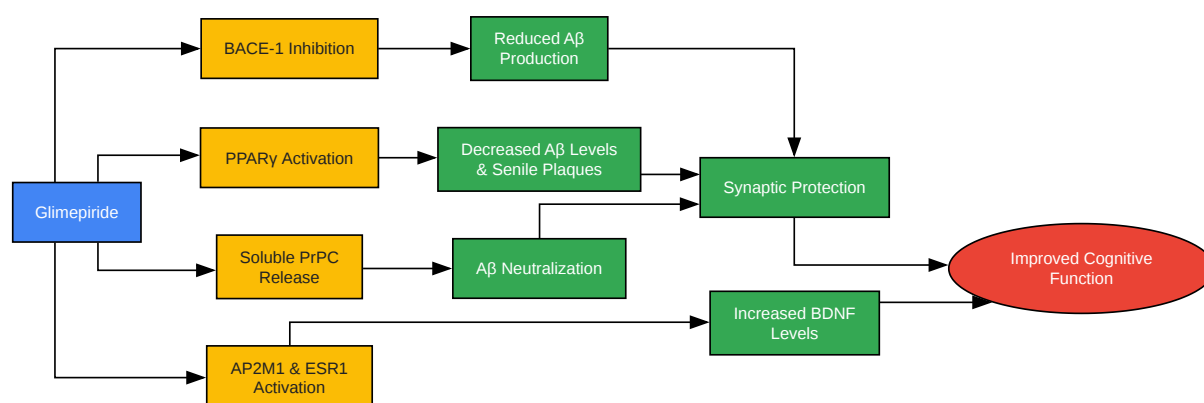
Glimepiride's potential neuroprotective effects are multifaceted, involving several signaling pathways implicated in neurodegenerative diseases like Alzheimer's.

One key mechanism involves the modulation of amyloid- β (A β) pathology. **Glimepiride** has been shown to reduce the production of A β by inhibiting β -secretase (BACE-1) activity.[12] Furthermore, it protects neurons from A β -induced synapse damage by altering synaptic membrane micro-environments and reducing the accumulation of A β within synapses.[6] This neuroprotection is also linked to its ability to activate Peroxisome Proliferator-Activated Receptor-gamma (PPAR γ), which can decrease A β levels.[12]

Another proposed pathway involves the cellular prion protein (PrPC). **Glimepiride** treatment can lead to the release of soluble PrPC from neurons, which in turn can neutralize the synaptic

damage induced by A β .^[6] It has also been shown to reduce the expression of PrPC on the neuronal surface, which may protect against prion-mediated neurotoxicity.^[14]

Additionally, a comparative study with metformin highlighted **Glimepiride**'s role in stimulating Brain-Derived Neurotrophic Factor (BDNF) through a pathway involving AP2M1 and ESR1.^[8]



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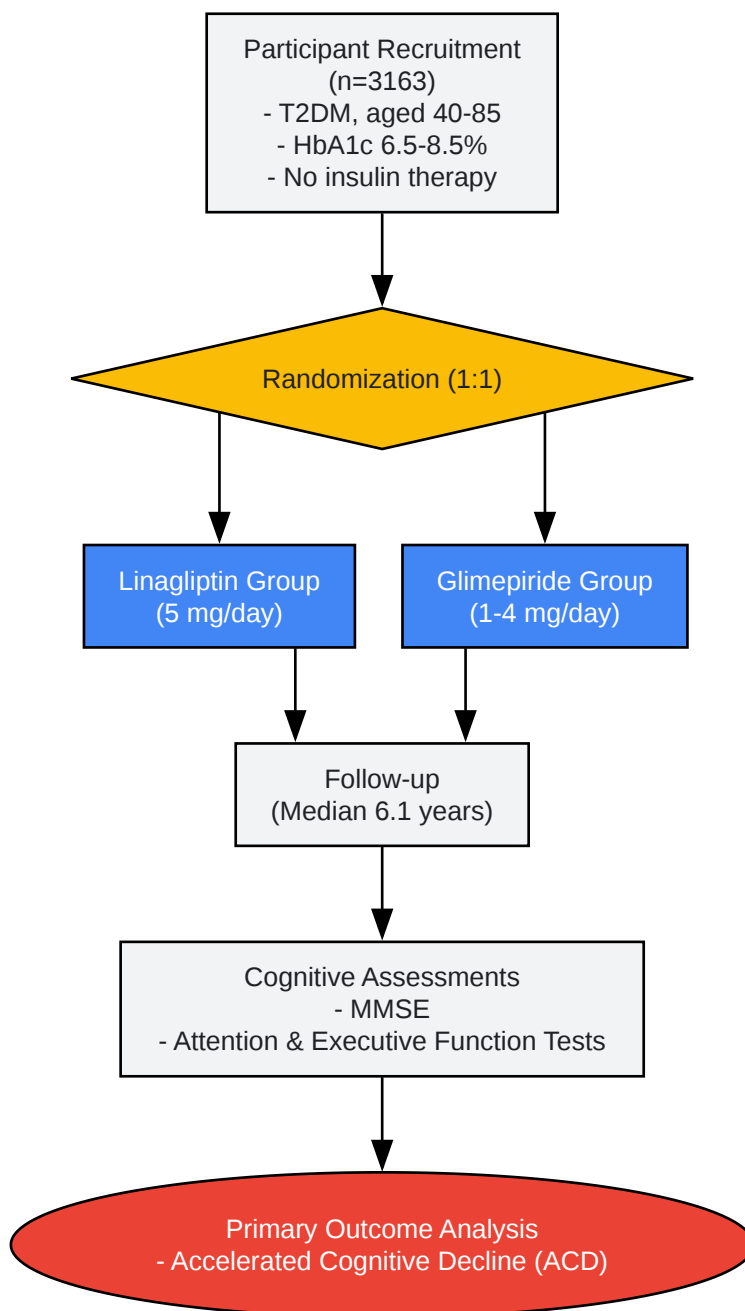
Caption: Putative neuroprotective signaling pathways of **Glimepiride**.

Experimental Protocols

CAROLINA-COGNITION Study

- Objective: To assess the effect of linagliptin versus **glimepiride** on accelerated cognitive decline (ACD) in individuals with type 2 diabetes.^{[1][2]}
- Study Design: A randomized, double-blind, active-controlled, parallel-group trial.^[1]
- Participants: 3163 individuals with type 2 diabetes, aged ≥40 and ≤85 years, with HbA1c between 6.5% and 8.5%, and without insulin therapy at baseline.^[1]
- Intervention: Participants were randomized 1:1 to receive either linagliptin (5 mg once daily) or **glimepiride** (1-4 mg once daily) in addition to their standard care.^[2]

- Primary Cognitive Outcome: Occurrence of ACD, defined as a regression-based index score ≤ 16 th percentile on either the Mini-Mental State Examination (MMSE) or a composite measure of attention and executive functioning.[1][2]
- Cognitive Assessments: The cognitive test battery included the Mini-Mental State Examination (MMSE) for global cognitive function, and tests for attention and executive functioning.[1]



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Caption: Experimental workflow of the CAROLINA-COGNITION study.

Glimepiride and Metformin BDNF Study

- Objective: To investigate the effect of metformin and **glimepiride** on regulating BDNF in type 2 diabetes.[8]
- Study Design: A computational and case-control study.[8]
- Methods:
 - Computational Analysis: A T2DM protein network was constructed using text-mining to identify the interactomes of metformin and **glimepiride** and their pathways to stimulating BDNF.[8]
 - Case-Control Study: Four groups were assessed: untreated T2DM, metformin-treated, **glimepiride**-treated, and healthy controls.[8]
 - Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was used to assess the expression of genes encoding the shortest-path proteins identified in the computational analysis.[8]
 - Protein Level Assessment: Enzyme-linked immunosorbent assay (ELISA) was used to measure serum BDNF levels.[8]
- Key Findings: **Glimepiride** was found to increase BDNF gene and protein expression more significantly than metformin.[8][9] The proposed pathway for **glimepiride**'s effect on BDNF involves binding to KCNJ11 and acting through AP2M1 and ESR1 proteins.[8]

In conclusion, while large-scale clinical trials have not demonstrated a superior effect of **Glimepiride** on cognitive decline compared to newer antidiabetic agents like linagliptin, preclinical and mechanistic studies suggest that **Glimepiride** possesses unique neuroprotective properties. Its ability to modulate amyloid- β pathology, protect synapses, and enhance BDNF levels indicates a potential therapeutic role in mitigating cognitive impairment associated with type 2 diabetes and neurodegenerative conditions. Further research is warranted to translate these preclinical findings into clinical benefits.

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